17-Methoxycarbonyl Loteprednol
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Overview
Description
17-Methoxycarbonyl Loteprednol is a synthetic corticosteroid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methoxycarbonyl Loteprednol involves multiple stepsKey steps include the chloromethylation of the steroid nucleus and the esterification of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound and to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
17-Methoxycarbonyl Loteprednol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert these ketones back to hydroxyl groups .
Scientific Research Applications
17-Methoxycarbonyl Loteprednol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Widely used in ophthalmology for treating inflammatory conditions of the eye.
Industry: Employed in the formulation of pharmaceutical products due to its stability and efficacy.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Loteprednol Etabonate: A closely related compound with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used for its anti-inflammatory effects.
Dexamethasone: A potent corticosteroid with a broader range of applications.
Uniqueness
17-Methoxycarbonyl Loteprednol is unique due to its targeted action and reduced side effects compared to other corticosteroids. Its design allows for effective treatment with minimal systemic absorption, making it particularly suitable for ophthalmic use .
Properties
IUPAC Name |
chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClO7/c1-21-8-6-14(25)10-13(21)4-5-15-16-7-9-23(19(27)30-12-24,31-20(28)29-3)22(16,2)11-17(26)18(15)21/h6,8,10,15-18,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,18+,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXERAGCQPJPJOT-NGVSTBRYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=CC34C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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